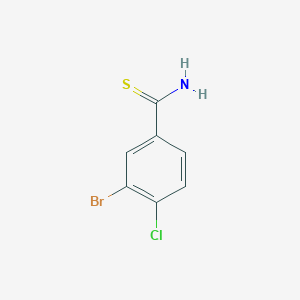
2-chloro-N-(2-methoxyphenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
2-chloro-N-(2-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: The major product is 2-hydroxy-N-(2-methoxyphenyl)-N-methylacetamide.
Reduction: The major product is 2-chloro-N-(2-methoxyphenyl)-N-methyl-ethanol.
科学的研究の応用
2-chloro-N-(2-methoxyphenyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.
類似化合物との比較
Similar Compounds
2-chloro-N-(2-methoxyphenyl)acetamide: Lacks the methyl group, which may affect its binding affinity and biological activity.
2-chloro-N-(2-hydroxyphenyl)-N-methylacetamide: The methoxy group is replaced by a hydroxyl group, potentially altering its solubility and reactivity.
2-chloro-N-(2-methoxyphenyl)-N-ethylacetamide: The methyl group is replaced by an ethyl group, which may influence its pharmacokinetic properties.
Uniqueness
2-chloro-N-(2-methoxyphenyl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and methoxy groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
2-chloro-N-(2-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-12(10(13)7-11)8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3 |
InChIキー |
HNTLYROCIPYFFQ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1OC)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)








amine](/img/structure/B13530659.png)




